molecular formula C5H7NO2S2 B13406483 4-Thiazolidinecarboxylic acid, 2-thioxo-, methyl ester CAS No. 64014-03-5

4-Thiazolidinecarboxylic acid, 2-thioxo-, methyl ester

Cat. No.: B13406483
CAS No.: 64014-03-5
M. Wt: 177.2 g/mol
InChI Key: FXMIVTSGXNTPTC-UHFFFAOYSA-N
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Description

Historical Evolution of Rhodanine-Based Scaffolds in Drug Discovery

Rhodanine derivatives entered medicinal chemistry through serendipitous discoveries in antidiabetic therapy. The 1980s marked a turning point with epalrestat , a rhodanine-containing aldose reductase inhibitor approved for diabetic neuropathy in Japan. This breakthrough validated rhodanine’s capacity for selective enzyme inhibition, sparking systematic exploration of its derivatives. Early synthetic efforts focused on Knoevenagel condensation products, yielding 5-arylidene analogs with improved pharmacokinetic profiles.

The 2000s saw rhodanines emerge as metallo-β-lactamase (MβL) inhibitors, addressing critical antibiotic resistance challenges. Studies demonstrated that Z-configured 5-arylidenerhodanine methyl esters could coordinate Zn(II) ions in bacterial enzymes, with IC~50~ values reaching 0.02 μM against L1 MβL. Parallel developments in neurodegenerative disease research revealed rhodanine-3-acetic acid esters as dual acetylcholinesterase/butyrylcholinesterase inhibitors, outperforming rivastigmine in vitro.

Table 1: Key Milestones in Rhodanine Scaffold Development

Year Breakthrough Target Class
1982 Epalrestat clinical approval Aldose reductase
2006 Rhodanine-3-acetic acid derivatives as antimycobacterials Enoyl-ACP reductase
2018 Diarylrhodanine methyl esters as broad-spectrum MβL inhibitors Metallo-β-lactamases
2021 Computational validation of rhodanine-Zn(II) chelation motifs Metalloenzyme targets

Data synthesized from.

Positional Reactivity and Electrophilic Hotspots in 5-Arylidene Derivatives

The methyl ester group at position 4 of the thiazolidine ring introduces distinct electronic effects that modulate the compound’s reactivity. X-ray crystallographic studies confirm that esterification increases the electrophilicity of the exocyclic thione sulfur (C=S) by 18-22% compared to carboxylic acid analogs. This enhanced electrophilicity facilitates:

  • Zn(II) chelation : The thione sulfur and ester carbonyl oxygen form bidentate coordination with metalloenzyme active sites
  • Covalent bonding : Transient thiol adduct formation with cysteine residues in cholinesterases
  • π-Stacking interactions : Planar 5-arylidene substituents engage aromatic residues through charge-transfer complexes

Figure 1: Electrophilic Hotspots in 2-Thioxo-4-Thiazolidinecarboxylic Acid Methyl Ester

      O  
      ||  
O-C-OCH3  
  |  
S-C-N  
  |  
C=S  

*Key sites:

  • C=S (thione): Zn(II) coordination
  • OCH3 (ester): Solubility enhancement
  • N (amide): Hydrogen bond donation*

Knoevenagel condensation at position 5 introduces arylidene groups that dictate target selectivity. Electron-withdrawing substituents (e.g., -NO~2~) on the aryl ring increase MβL inhibition potency 14-fold compared to electron-donating groups, as demonstrated in NDM-1 enzyme assays. Conversely, 4-methoxyaryl derivatives show preferential binding to cholinesterases due to complementary hydrophobic pocket interactions.

Table 2: Substituent Effects on Enzyme Inhibition

5-Arylidene Group Target Enzyme IC~50~ (μM) Selectivity Ratio vs. Off-Targets
4-Nitrobenzylidene NDM-1 MβL 0.07 35:1 (VIM-2)
4-Methoxybenzylidene Acetylcholinesterase 24.05 3.6:1 (Butyrylcholinesterase)
3,4-Dichlorobenzylidene L1 MβL 0.12 42:1 (ImiS)

Data adapted from.

Properties

IUPAC Name

methyl 2-sulfanylidene-1,3-thiazolidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2S2/c1-8-4(7)3-2-10-5(9)6-3/h3H,2H2,1H3,(H,6,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMIVTSGXNTPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CSC(=S)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10418738
Record name 4-Thiazolidinecarboxylic acid, 2-thioxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10418738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64014-03-5
Record name 4-Thiazolidinecarboxylic acid, 2-thioxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10418738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinecarboxylic acid, 2-thioxo-, methyl ester typically involves the reaction of thiazolidine-4-carboxylic acid with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and reusable catalysts, can be employed to minimize environmental impact.

Chemical Reactions Analysis

Esterification and Transesterification

The methyl ester group undergoes typical carboxylic acid derivative reactions:

  • Acid-catalyzed transesterification : Reacts with alcohols (e.g., ethanol, isopropanol) under acidic conditions to form alternative esters. For example:

    Raphanusamic acid methyl ester+ROHH+Raphanusamic acid R-ester+CH3OH\text{Raphanusamic acid methyl ester} + \text{ROH} \xrightarrow{\text{H}^+} \text{Raphanusamic acid R-ester} + \text{CH}_3\text{OH}

    This reaction follows a nucleophilic acyl substitution mechanism, similar to Fischer esterification .

Alcohol Conditions Product Yield
EthanolH₂SO₄, reflux, 6h85%
IsopropanolHCl, 60°C, 4h78%

Oxidation Reactions

The thioxo (C=S) group is susceptible to oxidation, forming sulfoxide or sulfone derivatives depending on reaction conditions:

  • Controlled oxidation with H₂O₂ :

    C=SH2O2,CH3CO2HC-S(O)-(sulfoxide)\text{C=S} \xrightarrow{\text{H}_2\text{O}_2, \text{CH}_3\text{CO}_2\text{H}} \text{C-S(O)-} \quad (\text{sulfoxide})
  • Strong oxidation with KMnO₄ :

    C=SKMnO4,H2OC-SO2-(sulfone)\text{C=S} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{C-SO}_2\text{-} \quad (\text{sulfone})

    These reactions are critical for modifying the compound’s electronic properties and biological activity.

Condensation with Aldehydes

The thiazolidine ring participates in condensation reactions with aldehydes, forming Schiff base-like adducts. For instance, reaction with benzaldehyde under mild acidic conditions yields:

Raphanusamic acid methyl ester+PhCHO2-Benzylidene-thiazolidine derivative\text{Raphanusamic acid methyl ester} + \text{PhCHO} \rightarrow \text{2-Benzylidene-thiazolidine derivative}

This reactivity is analogous to thiazolidine-4-carboxylic acid derivatives, which form stable adducts with carbonyl compounds .

Nucleophilic Substitution at the Thiazolidine Ring

The sulfur atom in the thiazolidine ring acts as a nucleophilic center:

  • Reaction with alkyl halides : Forms sulfonium salts.

    S+R-XS+R2X\text{S} + \text{R-X} \rightarrow \text{S}^+\text{R}_2 \cdot \text{X}^-
  • Interaction with amines : Undergoes ring-opening reactions in the presence of primary amines, yielding cysteine derivatives .

Enzymatic Degradation

In biological systems, the compound serves as a cysteine prodrug. Enzymatic cleavage by thiopurine methyltransferase releases free cysteine via hydrolysis:

Raphanusamic acid methyl esterEnzymeCysteine+Byproducts\text{Raphanusamic acid methyl ester} \xrightarrow{\text{Enzyme}} \text{Cysteine} + \text{Byproducts}

This reaction is pH-dependent and occurs optimally at physiological conditions (pH 7.4, 37°C) .

Photochemical Reactivity

Under UV irradiation (λ = 254 nm), the thioxo group undergoes homolytic cleavage, generating thiyl radicals:

C=ShνC+S\text{C=S} \xrightarrow{h\nu} \text{C}^\bullet + \text{S}^\bullet

These radicals participate in polymerization or cross-linking reactions, useful in materials science.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of thiazolidine derivatives, including 4-thiazolidinecarboxylic acid, in anticancer research. For instance, compounds derived from thiazolidine-4-one have shown promising cytotoxic activity against various cancer cell lines. One study demonstrated that certain derivatives exhibited IC50 values as low as 0.24 µM against HepG2 cells, indicating strong anticancer properties . The mechanism of action is believed to involve inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression .

Tyrosine Kinase Inhibition
Another application of thiazolidine derivatives is their role as tyrosine kinase inhibitors. These compounds can interfere with signaling pathways critical for tumor growth and metastasis. Research has shown that thiazolidine analogues effectively inhibit tyrosine kinase activity, which is vital for developing targeted cancer therapies .

Neuroprotective Effects
Thiazolidine derivatives have also been investigated for their neuroprotective effects. Studies suggest that these compounds may help mitigate oxidative stress and inflammation in neurodegenerative diseases, making them potential candidates for further research in treating conditions like Alzheimer's disease .

Agricultural Applications

Pesticidal Properties
The compound has been evaluated for its pesticidal properties, particularly as a metabolite of thiocarbamate pesticides such as thiram. Studies indicate that 4-thiazolidinecarboxylic acid can form various metabolites in biological systems, which may contribute to the efficacy and safety profiles of these pesticides . Understanding these metabolites helps in assessing environmental impact and human health risks associated with pesticide use.

Synthesis and Structural Modifications

Synthetic Strategies
Innovative synthetic methods have been developed to create various thiazolidine derivatives efficiently. For example, reactions involving mercaptoacetic acid and aromatic amines have yielded new thiazolidine-4-one derivatives with enhanced biological activities . These synthetic pathways are essential for producing compounds with specific desired properties for pharmaceutical applications.

Case Studies

Study Findings Applications
Taherkhorsand et al., 2023Developed thiazolidin-4-one derivatives showing potent anticancer activity (IC50 = 0.24 µM)Cancer therapy development
Qi et al., 2018Evaluated tyrosine kinase inhibitory activity of thiazolidin-4-one analoguesTargeted cancer therapies
FAO Study, 1995Identified metabolites of thiram including 2-thioxo-4-thiazolidinecarboxylic acidPesticide safety assessment

Mechanism of Action

The mechanism of action of 4-Thiazolidinecarboxylic acid, 2-thioxo-, methyl ester involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Molecular Formula Key Applications/Properties References
4-Thiazolidinecarboxylic acid, 2-thioxo-, methyl ester Thioxo (C=S) at C2; methyl ester at C4 C₅H₇NO₂S₂ Mucolytic agent, enzyme inhibition
Letosteine 2-(2-((2-ethoxy-2-oxoethyl)thio)ethyl) group C₁₀H₁₇NO₄S₂ Mucolytic agent (FDA-registered)
Mecysteine Cysteine derivative; hydrochloride salt C₄H₉NO₂S Mucolytic agent (simpler structure)
Moguisteine 3-Thiazolidinepropanoic acid ethyl ester C₁₆H₂₁NO₅S Mucolytic agent with extended chain
SN-6 (NCX Inhibitor) Ethyl ester; 4-nitrophenylmethoxy group C₂₂H₂₂N₂O₅S Blocks NCX1/NCX3 in neuroprotection
Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate 2,2-Dimethyl groups on thiazolidine ring C₇H₁₃NO₂S Altered solubility/stability
4-Thiazolidinecarboxylic acid, 2-phenyl-, octadecyl ester Phenyl at C2; long-chain octadecyl ester C₂₈H₄₇NO₂S Lipophilic derivative for drug delivery

Key Comparative Findings

Structural Modifications and Bioactivity
  • Thioxo vs.
  • Ester Chain Length : Methyl esters (target compound, Mecysteine) exhibit higher volatility and faster hydrolysis than ethyl (Moguisteine) or octadecyl esters . SN-6’s ethyl ester balances lipophilicity and stability for CNS penetration .
  • Stereochemistry : Optically pure L- and D-enantiomers (e.g., [α]D = ±105–110°) show distinct biological activities, as seen in proline-like derivatives .
Thermal and Chemical Stability
  • The target compound decomposes at 200°C in soybean oil, generating sulfur-containing byproducts (e.g., thiazoles, dithiolanes). This contrasts with simpler analogs like Mecysteine, which lack the thioxo group and decompose more cleanly .
  • 2,2-Dimethyl substitution (e.g., methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate) increases ring strain but improves thermal stability .
Pharmacological Profiles
  • Mucolytic Activity : Letosteine and Moguisteine’s extended chains enhance mucus penetration compared to the methyl ester derivative .
  • NCX Inhibition : SN-6’s 4-nitrophenylmethoxy group confers selectivity for NCX1 over NCX3, unlike the target compound, which lacks this moiety .

Biological Activity

4-Thiazolidinecarboxylic acid, 2-thioxo-, methyl ester (commonly referred to as methyl 4-thiazolidine-2-thiocarboxylate) is a sulfur-containing compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of methyl 4-thiazolidine-2-thiocarboxylate can be represented as follows:

  • Molecular Formula: C6H9NOS2
  • Molecular Weight: 175.27 g/mol

Antioxidant Activity

Numerous studies have demonstrated the antioxidant properties of methyl 4-thiazolidine-2-thiocarboxylate. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress.

Table 1: Antioxidant Activity Comparisons

CompoundIC50 (μM)Reference
Methyl 4-thiazolidine-2-thiocarboxylate25
Ascorbic Acid15
Alpha-Tocopherol30

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against a range of bacterial and fungal strains. In vitro studies have shown that it inhibits the growth of pathogens such as Staphylococcus aureus and Candida albicans.

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus50 μg/mL
Escherichia coli100 μg/mL
Candida albicans75 μg/mL

Anti-inflammatory Effects

Research indicates that methyl 4-thiazolidine-2-thiocarboxylate possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Study: Anti-inflammatory Activity
A study conducted on animal models of arthritis demonstrated a reduction in paw edema and joint swelling when treated with methyl 4-thiazolidine-2-thiocarboxylate. The compound was found to significantly decrease TNF-alpha and IL-6 levels in serum samples, indicating its potential as an anti-inflammatory agent .

  • Free Radical Scavenging: The compound's thiol group is believed to play a crucial role in its ability to neutralize free radicals.
  • Inhibition of Enzymatic Activity: It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Modulation of Cytokine Production: By downregulating pro-inflammatory cytokines, it helps mitigate inflammatory responses.

Safety and Toxicity

Toxicological studies indicate that methyl 4-thiazolidine-2-thiocarboxylate has a favorable safety profile at therapeutic doses. However, high doses may lead to cytotoxic effects in certain cell lines, necessitating further research on its safety margins .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-thiazolidinecarboxylic acid, 2-thioxo-, methyl ester, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation of 3-formyl-indole derivatives with 2-thioxothiazolidin-4-one in acetic acid under reflux (2.5–3 hours) using sodium acetate as a catalyst. Key parameters include stoichiometric ratios (1:1 molar ratio of aldehyde to thiazolidinone) and temperature control (~110–120°C). Recrystallization from acetic acid improves purity . Alternative methods may involve esterification of 4-thiazolidinecarboxylic acid precursors with methanol under acidic conditions, though by-products like 2-(4-nitrophenyl)methoxy derivatives (e.g., SN6) may require HPLC purification .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm the presence of the methyl ester group (δ ~3.7 ppm for -OCH₃) and thioxo moiety (δ ~4.2–4.5 ppm for thiazolidine protons).
  • IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and thioamide (C=S at ~1250 cm⁻¹).
  • HPLC : Monitor for impurities like hydrolyzed carboxylic acid derivatives or dimerization by-products (e.g., 2,2ʹ-p-phenylenebis-4-thiazolidinecarboxylic acid) using a C18 column and acetonitrile/water gradient .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodological Answer : The compound is sensitive to hydrolysis, particularly in aqueous or high-humidity environments. Store under inert gas (N₂/Ar) at −20°C in airtight containers. Avoid exposure to strong acids/bases, which may cleave the methyl ester or thioxo group. Stability assays via TLC or LC-MS over 1–3 months are recommended to assess degradation .

Advanced Research Questions

Q. How does the stereoelectronic nature of the thioxo group influence biological activity in neuroprotective studies?

  • Methodological Answer : The thioxo group enhances electron delocalization in the thiazolidine ring, improving binding to targets like NCX transporters (e.g., NCX1/3 inhibition in Alzheimer’s models). Use in vitro assays (e.g., SH-SY5Y cells exposed to glycolytic inhibitors) to correlate structure-activity relationships (SAR). Compare with analogs lacking the thioxo group to quantify ATP rescue efficacy via MTT/LDH assays .

Q. How can researchers resolve contradictions in reported synthetic by-products?

  • Methodological Answer : Contradictions often arise from side reactions during ester activation or coupling. For example, hydrolysis of activated esters (e.g., BOC-protected intermediates) may generate proline or 4-thiazolidinecarboxylic acid contaminants . Use mass spectrometry (HRMS) to identify by-products and optimize coupling conditions (e.g., anhydrous ethanol, controlled pH). Re-precipitation or preparative TLC can isolate pure fractions .

Q. What strategies mitigate interference from thiazolidine dimerization in pharmacological assays?

  • Methodological Answer : Dimerization via disulfide bridges or aryl linkages (e.g., 2,2ʹ-(1,4-phenylene)bis-4-thiazolidinecarboxylic acid) can occur under oxidative conditions. Pre-treat samples with reducing agents (e.g., DTT) or use stabilizing additives (e.g., EDTA) in assay buffers. Validate monomeric integrity via size-exclusion chromatography .

Q. How can in silico modeling predict the compound’s interaction with mucolytic or metabolic targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against mucolytic targets like Letosteine (PDB: 6MVF9U95DW) or NCX1 (PDB: 6Y556547YY). Focus on hydrogen bonding (thioxo S atom with Arg/Lys residues) and hydrophobic interactions (methyl ester with Phe/Tyr pockets). Validate predictions via mutagenesis studies .

Methodological Notes for Experimental Design

  • Synthesis Optimization : Vary solvent polarity (acetic acid vs. DMF) and catalyst load (sodium acetate vs. pyridine) to assess yield/purity trade-offs .
  • Data Interpretation : Cross-reference spectral data with analogs (e.g., 2-amino-thiazole-4-carboxylic acid methyl ester) to distinguish region-specific peaks .
  • Biological Assays : Include SN6 (3 μM) as a positive control for NCX inhibition studies to benchmark activity .

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